Cas no 2228512-02-3 (1-amino-3-(5-nitrothiophen-2-yl)propan-2-ol)
1-amino-3-(5-nitrothiophen-2-yl)propan-2-ol Chemical and Physical Properties
Names and Identifiers
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- 1-amino-3-(5-nitrothiophen-2-yl)propan-2-ol
- 2228512-02-3
- EN300-1814084
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- Inchi: 1S/C7H10N2O3S/c8-4-5(10)3-6-1-2-7(13-6)9(11)12/h1-2,5,10H,3-4,8H2
- InChI Key: ZBRPXAPJUZLWGT-UHFFFAOYSA-N
- SMILES: S1C(=CC=C1CC(CN)O)[N+](=O)[O-]
Computed Properties
- Exact Mass: 202.04121336g/mol
- Monoisotopic Mass: 202.04121336g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 185
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.5
- Topological Polar Surface Area: 120Ų
1-amino-3-(5-nitrothiophen-2-yl)propan-2-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1814084-0.05g |
1-amino-3-(5-nitrothiophen-2-yl)propan-2-ol |
2228512-02-3 | 0.05g |
$1296.0 | 2023-09-19 | ||
| Enamine | EN300-1814084-0.1g |
1-amino-3-(5-nitrothiophen-2-yl)propan-2-ol |
2228512-02-3 | 0.1g |
$1357.0 | 2023-09-19 | ||
| Enamine | EN300-1814084-0.25g |
1-amino-3-(5-nitrothiophen-2-yl)propan-2-ol |
2228512-02-3 | 0.25g |
$1420.0 | 2023-09-19 | ||
| Enamine | EN300-1814084-0.5g |
1-amino-3-(5-nitrothiophen-2-yl)propan-2-ol |
2228512-02-3 | 0.5g |
$1482.0 | 2023-09-19 | ||
| Enamine | EN300-1814084-1.0g |
1-amino-3-(5-nitrothiophen-2-yl)propan-2-ol |
2228512-02-3 | 1g |
$1543.0 | 2023-06-01 | ||
| Enamine | EN300-1814084-2.5g |
1-amino-3-(5-nitrothiophen-2-yl)propan-2-ol |
2228512-02-3 | 2.5g |
$3025.0 | 2023-09-19 | ||
| Enamine | EN300-1814084-5.0g |
1-amino-3-(5-nitrothiophen-2-yl)propan-2-ol |
2228512-02-3 | 5g |
$4475.0 | 2023-06-01 | ||
| Enamine | EN300-1814084-10.0g |
1-amino-3-(5-nitrothiophen-2-yl)propan-2-ol |
2228512-02-3 | 10g |
$6635.0 | 2023-06-01 | ||
| Enamine | EN300-1814084-1g |
1-amino-3-(5-nitrothiophen-2-yl)propan-2-ol |
2228512-02-3 | 1g |
$1543.0 | 2023-09-19 | ||
| Enamine | EN300-1814084-5g |
1-amino-3-(5-nitrothiophen-2-yl)propan-2-ol |
2228512-02-3 | 5g |
$4475.0 | 2023-09-19 |
1-amino-3-(5-nitrothiophen-2-yl)propan-2-ol Related Literature
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
Additional information on 1-amino-3-(5-nitrothiophen-2-yl)propan-2-ol
Research Brief on 1-amino-3-(5-nitrothiophen-2-yl)propan-2-ol (CAS: 2228512-02-3): Recent Advances and Applications
1-amino-3-(5-nitrothiophen-2-yl)propan-2-ol (CAS: 2228512-02-3) is a synthetic compound with potential applications in medicinal chemistry and drug development. Recent studies have explored its structural properties, biological activities, and potential therapeutic uses. This research brief provides an overview of the latest findings related to this compound, highlighting its significance in the field of chemical biology and pharmaceutical sciences.
The compound belongs to a class of nitrothiophene derivatives, which are known for their diverse pharmacological activities. Recent research has focused on its synthesis, characterization, and evaluation of its biological effects. Studies have demonstrated that 1-amino-3-(5-nitrothiophen-2-yl)propan-2-ol exhibits promising activity against certain bacterial strains and cancer cell lines, making it a candidate for further drug development.
One of the key findings from recent research is the compound's ability to inhibit specific enzymes involved in bacterial cell wall synthesis. This mechanism of action suggests potential applications in combating antibiotic-resistant bacteria. Additionally, preliminary studies have shown that the compound can induce apoptosis in certain cancer cells, indicating its potential as an anticancer agent.
The synthesis of 1-amino-3-(5-nitrothiophen-2-yl)propan-2-ol has been optimized in recent studies to improve yield and purity. Advanced spectroscopic techniques, including NMR and mass spectrometry, have been employed to confirm its structure and purity. These advancements in synthesis and characterization are critical for ensuring the compound's suitability for further preclinical studies.
Despite these promising findings, challenges remain in the development of 1-amino-3-(5-nitrothiophen-2-yl)propan-2-ol as a therapeutic agent. Issues such as solubility, bioavailability, and potential toxicity need to be addressed in future research. Ongoing studies are exploring structural modifications to enhance its pharmacological properties and reduce adverse effects.
In conclusion, 1-amino-3-(5-nitrothiophen-2-yl)propan-2-ol (CAS: 2228512-02-3) represents a promising compound with potential applications in antibacterial and anticancer therapy. Continued research is essential to fully understand its mechanisms of action and optimize its therapeutic potential. This brief highlights the importance of further investigation into this compound and its derivatives for future drug development efforts.
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